molecular formula C5H8Cl2N2 B1600790 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride CAS No. 88529-80-0

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Cat. No. B1600790
CAS RN: 88529-80-0
M. Wt: 167.03 g/mol
InChI Key: HHVUFOZNFZGMJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “3-(Chloromethyl)pyridine hydrochloride”, has been documented . The process involves several steps, including the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, followed by a series of reactions involving methanol, and finally, the reaction with thionyl chloride to produce the target product .

Scientific Research Applications

Corrosion Inhibition

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride and its derivatives have been studied for their application in corrosion inhibition. Research indicates that certain pyrazole derivatives, including those similar in structure to 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, effectively inhibit the corrosion of steel in hydrochloric acid solutions. These compounds exhibit high anticorrosion activity, with efficiencies exceeding 90% in some cases. They are predominantly cathodic inhibitors and adhere to the Langmuir adsorption isotherm on the steel surface (Ouali et al., 2013).

Synthesis of Functionalized Pyrazoles

The compound is also a precursor in the synthesis of various functionalized pyrazoles. For instance, it has been used in synthesizing pyrazoles with functionalized side chains attached to carbon 3, with different alkyl and aryl substituents at carbon 5. These synthesized pyrazoles have applications in creating ligands for metal complexes, with potential relevance in catalysis and pharmaceutical research (Grotjahn et al., 2002).

Antipyretic and Analgesic Properties

In the pharmaceutical field, derivatives of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride have been explored for their potential antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Studies have indicated that certain pyrazoline compounds, structurally related to this chemical, can effectively reduce body temperature and counteract fever in animal models (Souza et al., 2002).

Synthesis of Biologically Active Compounds

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride serves as an important intermediate in the synthesis of many biologically active compounds. Its derivatives have been synthesized for their potential applications in cancer therapy, as they can play a role in molecular targeted therapy by inhibiting tumor cell proliferation and invasion (Liu et al., 2017).

Molecular Docking and Anti-diabetic Studies

Pyrazole derivatives, including those related to 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride, have been studied for their potential in treating diabetes. Through molecular docking and in vitro studies, these compounds have shown significant α-glucosidase inhibition activity, suggesting a potential role in diabetes management (Ibraheem et al., 2020).

properties

IUPAC Name

3-(chloromethyl)-1-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-8-3-2-5(4-6)7-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVUFOZNFZGMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511325
Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

CAS RN

88529-80-0
Record name 88529-80-0
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Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1)
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Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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